molecular formula C15H15Cl B12121830 Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- CAS No. 84852-65-3

Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-

Cat. No.: B12121830
CAS No.: 84852-65-3
M. Wt: 230.73 g/mol
InChI Key: BMMNHWJIQNNTJO-UHFFFAOYSA-N
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Description

Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 2-chloro-2-phenylethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- typically involves the reaction of benzene derivatives with appropriate chlorinated compounds under controlled conditions. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloro-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of alcohols or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2-chloro-2-phenylethyl)-4-methyl-
  • Benzene, 1-(2-chloro-2-phenylethyl)-2-methyl-
  • Benzene, 1-(2-chloro-2-phenylethyl)-5-methyl-

Uniqueness

Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules

Properties

CAS No.

84852-65-3

Molecular Formula

C15H15Cl

Molecular Weight

230.73 g/mol

IUPAC Name

1-(2-chloro-2-phenylethyl)-3-methylbenzene

InChI

InChI=1S/C15H15Cl/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3

InChI Key

BMMNHWJIQNNTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=CC=CC=C2)Cl

Origin of Product

United States

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